Sodiumtetrakis(3,5-dichlorophenyl)borate

Description

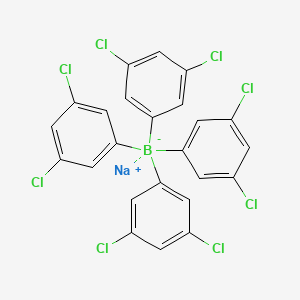

Sodium tetrakis(3,5-dichlorophenyl)borate is a weakly coordinating borate anion salt with the formula Na[B(C₆H₃Cl₂)₄]. It is characterized by four 3,5-dichlorophenyl groups attached to a central boron atom, forming a lipophilic anion paired with a sodium cation. This compound is utilized in organometallic synthesis as a counterion to stabilize cationic species, particularly in reactions involving phosphine oxides and silanes . Its weakly coordinating nature facilitates reactions by minimizing ion-pairing effects, though its stability can be compromised under certain conditions due to steric and electronic limitations .

Properties

CAS No. |

110019-19-7 |

|---|---|

Molecular Formula |

C24H15BCl8Na |

Molecular Weight |

620.80067 |

Synonyms |

Borate(1-), tetrakis(3,5-dichlorophenyl)-, sodiuM(1:1) |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Preparation

The synthesis begins with the preparation of 3,5-dichlorophenyl magnesium bromide. A dry tetrahydrofuran (THF) solvent system is employed under inert nitrogen or argon atmospheres to prevent moisture ingress. Magnesium turnings react with 1-bromo-3,5-dichlorobenzene at reflux (66–68°C), forming the Grignard reagent. Excess magnesium is avoided due to risks of explosive decomposition observed in analogous trifluoromethylaryl systems.

Reaction Conditions:

Boron Quaternization

Sodium borohydride (NaBH₄) serves as the boron source, reacting with the Grignard reagent to form the tetraarylborate anion. Alternative boron precursors like boron trifluoride etherate (BF₃·Et₂O) are less common due to lower yields. The reaction proceeds via nucleophilic attack, with four aryl groups displacing hydrides from boron:

Key Parameters:

Purification and Isolation

Crude product isolation involves solvent evaporation under reduced pressure. Recrystallization from anhydrous ethanol or toluene yields high-purity NaB(C₆H₃Cl₂)₄ (>97%). Hydrate forms are minimized by drying over phosphorus pentoxide (P₂O₅), achieving <500 ppm water content.

Industrial Production

Continuous Flow Reactors

Industrial scales utilize continuous flow reactors to enhance safety and yield. Automated systems maintain precise stoichiometric ratios (4.05:1 Grignard-to-boron) and temperature control (0–5°C).

Advantages Over Batch Processing:

Solvent Recovery Systems

THF and ether are recycled via fractional distillation, reducing costs and environmental impact. Industrial-grade NaB(C₆H₃Cl₂)₄ assays at 95–98% purity, with impurities including residual Mg salts (<0.5%) and moisture (<1%).

Comparative Analysis with Related Tetraarylborates

Sodium Tetrakis(3,5-Bis(trifluoromethyl)phenyl)borate (NaBArF24)

NaBArF24 synthesis parallels NaB(C₆H₃Cl₂)₄ but employs (3,5-(CF₃)₂C₆H₃)MgBr. Key differences include:

Potassium Tetrakis(4-Chlorophenyl)borate

The 4-chloro derivative exhibits faster reaction kinetics due to reduced steric hindrance. Yields exceed 85% in THF at 25°C, contrasting with 70–75% for the 3,5-dichloro analog.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Sodiumtetrakis(3,5-dichlorophenyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the 3,5-dichlorophenyl groups are replaced by other nucleophiles.

Complexation Reactions: It forms complexes with various metal ions, which can be used in catalysis and other applications.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Solvents: Reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield a borate salt with an amine ligand.

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis : Sodium tetrakis(3,5-dichlorophenyl)borate serves as a reagent in various organic synthesis reactions. It participates in nucleophilic substitution reactions where the 3,5-dichlorophenyl groups can be replaced by other nucleophiles such as amines or thiols. This property is valuable for synthesizing complex organic molecules.

- Catalysis : The compound acts as a catalyst in multiple chemical reactions. Its ability to form stable complexes with metal ions enhances its catalytic efficiency in processes such as polymerization and C-H bond activation. These applications are critical in the development of new materials and pharmaceuticals.

- Medicinal Chemistry : Ongoing research investigates its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases. The stability of the complexes formed with metal ions may facilitate drug delivery systems or enhance the efficacy of existing drugs.

Case Studies

- Polymerization Reactions : Studies have shown that sodium tetrakis(3,5-dichlorophenyl)borate can effectively catalyze polymerization reactions involving various monomers. For instance, it has been successfully used to produce high-performance polymers with tailored properties for industrial applications.

- Drug Development : In medicinal chemistry research, sodium tetrakis(3,5-dichlorophenyl)borate has been explored for its potential to enhance drug solubility and bioavailability. Case studies indicate that its complexes can improve the pharmacokinetic profiles of certain therapeutic agents.

Mechanism of Action

The mechanism by which sodium tetrakis(3,5-dichlorophenyl)borate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complex.

Comparison with Similar Compounds

Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

Structural Features :

Key Differences :

- Electronic Effects : The trifluoromethyl (-CF₃) groups are stronger electron-withdrawing groups compared to chlorine, enhancing the anion’s stability and resistance to decomposition .

- Lipophilicity: The -CF₃ substituents increase hydrophobicity, making NaTFPB more effective in non-polar solvents and solvent polymeric membrane electrodes .

- Applications : Widely used as a phase-transfer catalyst and in optodes due to superior solubility in organic media .

Stability :

NaTFPB exhibits higher thermal stability (decomposes at 310°C) compared to the dichlorophenyl analog, which lacks reported decomposition temperature data .

Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (KTFPB)

Structural Features :

Comparison :

- Cation Effect : Potassium’s larger ionic radius compared to sodium may slightly alter solubility and ion-pairing behavior in polar solvents.

Sodium Tetrakis(4-fluorophenyl)borate

Structural Features :

Key Differences :

- Applications: Less commonly used in high-demand organometallic applications due to weaker coordinating ability.

Stability in Reactive Environments

Q & A

Q. What are the established synthetic routes for Sodium Tetrakis(3,5-dichlorophenyl)borate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reacting sodium salts with chlorinated aryl boranes under inert conditions. A common approach for analogous borates (e.g., trifluoromethyl derivatives) utilizes phase-transfer catalysis in biphasic systems (water/organic solvent) to enhance reaction efficiency . For purity optimization:

- Recrystallization: Use anhydrous tetrahydrofuran (THF) or dichloromethane to isolate the product.

- Drying: Vacuum-dry at 80°C for 24 hours to remove residual solvents .

- Standardization: Adapt the potassium tetraphenylborate titration method (e.g., gravimetric analysis with saturated potassium solutions) to verify purity .

Q. How should researchers characterize this compound’s structural and thermal stability?

Methodological Answer:

- NMR Spectroscopy: Use B and F NMR to confirm boron-aryl bonding and absence of hydrolyzed byproducts.

- Thermogravimetric Analysis (TGA): Monitor decomposition at 300–320°C under nitrogen to assess thermal stability .

- X-ray Diffraction (XRD): Resolve crystal structure to verify steric shielding of the boron center, critical for catalytic applications .

Advanced Research Questions

Q. How can contradictory solubility data (e.g., water vs. DMSO) be resolved experimentally?

Methodological Answer: Contradictions may arise from hydration states or impurities. To address:

- Dynamic Light Scattering (DLS): Measure particle size in aqueous solutions to detect aggregates.

- Karl Fischer Titration: Quantify water content in DMSO solutions to rule out solvent interference .

- Control Experiments: Compare solubility in rigorously dried solvents (e.g., molecular sieves) versus standard grades .

Q. What mechanistic role does this borate play in stabilizing electrophilic intermediates, and how can decomposition be mitigated?

Methodological Answer: The borate acts as a weakly coordinating anion, stabilizing cationic intermediates in reactions like electrophilic borylation. However, decomposition under strong electrophilic conditions (e.g., with borenium cations) is documented . Mitigation strategies:

- Steric Tuning: Introduce bulkier aryl groups (e.g., 3,5-dichlorophenyl vs. trifluoromethyl) to enhance boron center protection.

- Low-Temperature Reactions: Conduct syntheses at –30°C to slow degradation kinetics.

- Anion Screening: Compare stability with alternative anions (e.g., [BArF]) using cyclic voltammetry to assess redox resilience .

Q. How does this compound perform as a phase-transfer catalyst in biphasic systems, and what factors influence its efficiency?

Methodological Answer: Its lipophilicity enables shuttling ions between phases. Optimize catalytic efficiency by:

- Solvent Selection: Use fluorinated solvents (e.g., 1,2-difluorobenzene) to enhance borate solubility in organic phases .

- Counterion Effects: Pair with bulky cations (e.g., tetrabutylammonium) to reduce ion-pair recombination.

- Kinetic Profiling: Use stopped-flow spectroscopy to measure ion-transfer rates under varying pH and temperature .

Q. What analytical methods are recommended for detecting borate decomposition in catalytic cycles?

Methodological Answer:

- Mass Spectrometry (MS): Track molecular ion peaks for intact borate ([M]) and fragments (e.g., [B(ClPh)]).

- Infrared (IR) Spectroscopy: Identify B–Cl or B–O vibrational bands indicative of hydrolysis .

- Electrochemical Impedance Spectroscopy (EIS): Monitor conductivity changes in reaction mixtures to detect ionic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.